



Application Notes and Protocols for Gefitinib (EGFR Inhibitor) In Vitro

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Compound of Interest		
Compound Name:	PVZB1194	
Cat. No.:	B15605635	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As no public data was found for a compound specifically named "**PVZB1194**," this document provides detailed application notes and protocols for a representative and well-characterized small molecule EGFR inhibitor, Gefitinib. These protocols are intended as a guide and should be optimized for specific experimental conditions and cell lines.

Introduction

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. [1][2] It competitively blocks the ATP binding site on the intracellular domain of EGFR, thereby inhibiting receptor autophosphorylation and downstream signaling.[2][3] Dysregulation of the EGFR signaling pathway is a key driver in the progression of several cancers, particularly non-small cell lung cancer (NSCLC).[2][4] Gefitinib has demonstrated significant antitumor activity in preclinical in vitro and in vivo models and is used in the treatment of NSCLC, especially in patients with activating mutations in the EGFR gene.[1][5]

These application notes provide a comprehensive guide to the in vitro use of Gefitinib, including its mechanism of action, protocols for key experiments, and data presentation.

Mechanism of Action

EGFR is a transmembrane glycoprotein that, upon binding to ligands such as epidermal growth factor (EGF), dimerizes and activates its intrinsic tyrosine kinase activity.[1] This leads to the





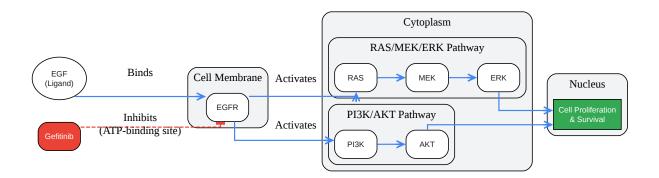


autophosphorylation of tyrosine residues in its cytoplasmic domain, creating docking sites for various signaling proteins.[1] This initiates downstream cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[1][6]

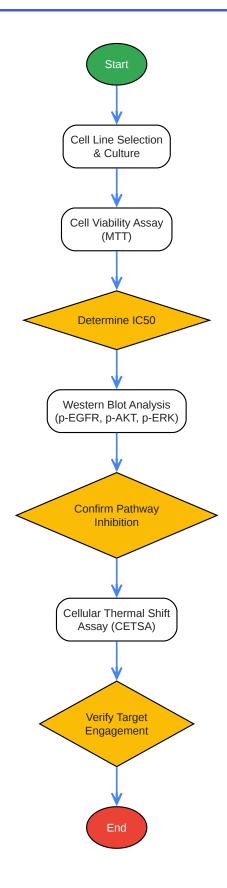
Gefitinib selectively binds to the ATP-binding site within the EGFR tyrosine kinase domain, preventing autophosphorylation and blocking the activation of these downstream signaling pathways.[1][3] This inhibition leads to reduced cancer cell proliferation and the induction of apoptosis, particularly in tumors dependent on EGFR signaling.[1] The effectiveness of Gefitinib is notably enhanced in NSCLC patients with specific activating mutations in the EGFR gene, such as deletions in exon 19 and the L858R point mutation in exon 21.[1][5]

EGFR Signaling Pathway Inhibition by Gefitinib









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